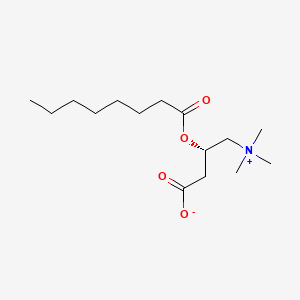

O-octanoyl-D-carnitine

描述

Structure

3D Structure

属性

CAS 编号 |

96999-03-0 |

|---|---|

分子式 |

C15H29NO4 |

分子量 |

287.39 g/mol |

IUPAC 名称 |

(3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m0/s1 |

InChI 键 |

CXTATJFJDMJMIY-ZDUSSCGKSA-N |

SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

手性 SMILES |

CCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

规范 SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

产品来源 |

United States |

Biochemistry and Enzymology of O Octanoyl D Carnitine Metabolism

Biosynthesis Pathways and Precursors

The formation of O-octanoyl-D-carnitine is intrinsically linked to the metabolism of medium-chain fatty acids and the function of specific transferase enzymes.

Role of Carnitine O-Octanoyltransferase (CROT) in Acyl Transfer

The biosynthesis of this compound is primarily catalyzed by the enzyme Carnitine O-Octanoyltransferase (CROT), also known as carnitine octanoyltransferase (COT). wikipedia.orgresearchgate.net CROT is a member of the carnitine acyltransferase family, which facilitates the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. wikipedia.orgcolumbia.edu The specific reaction catalyzed by CROT is the transfer of an octanoyl group from octanoyl-CoA to L-carnitine, resulting in the formation of L-octanoylcarnitine and free CoA. wikipedia.org This reaction is readily reversible and does not require energy input. wikipedia.org While the natural substrate is L-carnitine, the enzyme can also interact with D-carnitine.

CROT is predominantly located in peroxisomes, where it plays a crucial role in the transport of medium- and long-chain acyl-CoAs out of these organelles. nih.govnih.gov Peroxisomes are involved in the initial stages of β-oxidation of very long-chain and branched fatty acids, which are shortened to medium-chain acyl-CoA derivatives like octanoyl-CoA. nih.gov Since mitochondrial membranes are impermeable to acyl-CoAs, CROT converts these medium-chain acyl-CoAs into their corresponding acylcarnitines, allowing them to be transported to the mitochondria for complete oxidation. nih.gov

Interactions with Medium-Chain Acyl-CoAs

CROT exhibits a preference for medium-chain acyl-CoAs, with its highest activity observed for substrates with chain lengths from C6 to C10. uniprot.org Its canonical substrate is octanoyl-CoA. wikipedia.org However, CROT is not exclusively specific to octanoyl-CoA and can also catalyze the deacylation of various other acyl-CoAs, including acetyl-CoA, propionyl-CoA, butyryl-CoA, and hexanoyl-CoA. wikipedia.org It can also act on branched-chain fatty acyl-CoAs, such as 4,8-dimethylnonanoyl-CoA, which is a product of pristanic acid metabolism in the peroxisome. wikipedia.org

The interaction of CROT with medium-chain acyl-CoAs is a critical step in fatty acid metabolism, enabling the products of peroxisomal β-oxidation to be further metabolized in the mitochondria. researchgate.netnih.gov This function is highlighted in studies where increased CROT activity led to a decrease in medium-chain fatty acid levels within cells. researchgate.net

Catabolism and Degradation Pathways

The breakdown of this compound is an essential part of its metabolic cycle, allowing for the release of carnitine and the octanoyl group for further use.

Enzymatic Hydrolysis Mechanisms

The degradation of this compound is achieved through enzymatic hydrolysis, a reaction that is the reverse of its synthesis. The same carnitine acyltransferases that form acylcarnitines, such as CROT, can also catalyze their breakdown back into carnitine and the corresponding acyl-CoA. wikipedia.org This reversible reaction allows for a dynamic balance between acyl-CoAs and acylcarnitines, depending on the metabolic needs of the cell.

In bacteria, the degradation of octanoylcarnitine (B1202733) can serve as a source of nutrients. For instance, Bacillus subtilis can import octanoylcarnitine, and the subsequent degradation releases carnitine, which can function as an osmolyte to protect the cell against hyper-osmotic stress. nih.gov The further catabolism of carnitine in microorganisms can proceed through pathways that ultimately yield compounds that enter central metabolism, such as the TCA cycle. nih.gov

Enzyme Kinetics and Structural Analysis of Associated Acyltransferases

The efficiency and specificity of this compound metabolism are governed by the kinetic properties and structural features of the enzymes involved, particularly the carnitine acyltransferases.

Molecular Determinants of Substrate Selectivity

The substrate selectivity of carnitine acyltransferases is determined by the specific amino acid residues within their active sites. columbia.edunih.gov The active site of these enzymes is located at the interface of two domains and forms a tunnel where the carnitine and CoA substrates bind on opposite sides of a catalytic histidine residue. columbia.edunih.govcolumbia.edu In CROT, this critical histidine residue is at position 327. wikipedia.orgnih.gov

Structural studies on carnitine acetyltransferase, a related enzyme, have provided insights into the molecular basis of substrate preference. columbia.edunih.gov For example, the residues Met-564 and Phe-565 are thought to be important for determining selectivity for short-chain acyl groups. columbia.edunih.gov Mutating these residues can alter the enzyme's preference towards medium-chain substrates. Specifically, changing Met-564 to a smaller amino acid like glycine (B1666218) creates a deeper binding pocket that can accommodate larger acyl groups, such as hexanoyl-CoA. nih.gov The longer acyl chain of substrates is stabilized by hydrophobic residues arranged in a cylindrical fashion within the active site. wikipedia.org

The table below summarizes the key enzymes and their substrates involved in the metabolism of this compound.

| Enzyme Name | Abbreviation | Substrates | Products |

| Carnitine O-Octanoyltransferase | CROT / COT | octanoyl-CoA, L-carnitine | L-octanoylcarnitine, CoA |

| Carnitine Acetyltransferase | CrAT | acetyl-CoA, carnitine | acetylcarnitine, CoA |

| Carnitine Palmitoyltransferase | CPT | palmitoyl-CoA, carnitine | palmitoylcarnitine, CoA |

Homology Modeling and Computational Docking Studies of CROT

To elucidate the structural basis of substrate specificity and the catalytic mechanism of carnitine O-octanoyltransferase (CROT), computational methods such as homology modeling and molecular docking are invaluable. These approaches provide detailed insights into the three-dimensional architecture of the enzyme and its interactions with ligands like this compound, especially when experimental structures are unavailable for a specific variant or complex.

Homology Modeling of CROT

Homology modeling constructs a theoretical three-dimensional model of a protein using the known experimental structure of a related homologous protein as a template. CROT belongs to the carnitine/choline acetyltransferase family, making other structurally characterized members of this family, such as carnitine acetyltransferase (CRAT), suitable templates for model building. mdpi.comsinobiological.com

The process begins with a sequence alignment between the target protein (e.g., human CROT) and the template. The CROT protein is approximately 612 amino acids in length with a molecular weight of about 70 kDa. sinobiological.comwikipedia.org A valid model must replicate the known broad structural features of CROT, which include two primary domains (N- and C-domains), 20 α-helices, and 16 β-strands. wikipedia.org The active site is located at the interface between these two domains. mdpi.comwikipedia.org A critical step in validating the generated model is confirming the correct positioning and accessibility of key catalytic residues, most notably the histidine residue at position 327 (His327), which has been identified as the significant catalytic residue in CROT through site-directed mutagenesis. wikipedia.org

Computational Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as this compound within the active site of CROT. While crystal structures for mouse CROT are available, docking studies are crucial for understanding the binding of specific isomers, inhibitors, or substrates to the human enzyme. nih.gov

The active site of CROT possesses distinct features that determine its substrate preference:

Acyl-Binding Pocket : The enzyme features a large, hydrophobic pocket designed to stabilize the octanoyl group of the substrate in an extended conformation. wikipedia.orgnih.gov Structural studies and mutagenesis have identified key residues that shape this pocket. For instance, the mutation of a single residue, Gly-553, can alter the enzyme's preference between medium- and short-chain acyl groups. nih.gov The side chains of Cys-323 and Met-335 are situated at the bottom of this pocket, with Met-335 being important for catalysis. nih.gov

Carnitine-Binding Site : The carnitine moiety is stabilized through an intricate network of hydrogen-bonding residues. wikipedia.org This binding is stereospecific, with the enzyme naturally processing the L-enantiomer of carnitine. mdpi.com

Catalytic Residue : The His327 residue functions as the catalytic base, abstracting a proton from the hydroxyl group of L-carnitine to facilitate the acyl group transfer. mdpi.comwikipedia.org

Docking simulations of this compound into the CROT active site would likely reveal a less stable or non-productive binding pose compared to its natural L-enantiomer. This is due to the strict stereospecificity of the carnitine-binding pocket, where the orientation of the hydroxyl and carboxyl groups is critical for proper interaction with the catalytic His327 and surrounding residues. mdpi.comwikipedia.org Such computational analysis helps explain the molecular basis for the enzyme's enantiomeric selectivity.

The table below summarizes key residues within the CROT active site that are central to its function and are therefore of primary interest in docking studies.

| Residue | Location/Region | Postulated Function in Catalysis and Binding |

| His327 | Active Site Interface | Acts as the primary catalytic residue, functioning as a proton acceptor. wikipedia.orguniprot.org |

| Cys-323 | Acyl-Binding Pocket | Forms the bottom of the hydrophobic pocket, contributing to substrate binding. nih.gov |

| Met-335 | Acyl-Binding Pocket | Located at the bottom of the pocket; important for catalytic activity. nih.gov |

| Gly-553 | Acyl-Binding Pocket | Influences substrate preference for medium- vs. short-chain acyl groups. nih.gov |

Compound Reference Table

Cellular and Organelle Specific Roles of O Octanoyl D Carnitine in Research Models

Mitochondrial and Peroxisomal Interplay in Fatty Acid Oxidation

The breakdown of fatty acids, a critical process for energy production, involves a coordinated effort between two key cellular organelles: mitochondria and peroxisomes. nih.gov While mitochondria are the primary sites for the complete oxidation of most fatty acids, peroxisomes play a specialized role in handling very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids that cannot be directly metabolized by mitochondria. physiology.orgscirp.org

Peroxisomal β-oxidation shortens these complex fatty acids into medium-chain or short-chain acyl-CoA esters, such as octanoyl-CoA. researchgate.netfrontiersin.org These shortened acyl-CoAs are then converted to their corresponding acylcarnitines, including octanoylcarnitine (B1202733), by the enzyme carnitine octanoyltransferase (CROT). nih.govscirp.orgresearchgate.net This conversion allows them to be transported out of the peroxisome and subsequently into the mitochondria for complete oxidation to generate ATP. physiology.orgscirp.org This metabolic link underscores the essential interplay between peroxisomes and mitochondria in maintaining cellular energy homeostasis. scirp.org

Transport Across Organelle Membranes via the Carnitine Shuttle

The transport of fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle system. mdpi.commhmedical.com This system is crucial because the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. mdpi.commhmedical.comencyclopedia.pub The shuttle involves a series of enzymatic reactions and transport proteins.

Short- and medium-chain fatty acids can cross mitochondrial membranes without the need for this transport system. encyclopedia.pubnih.gov However, long-chain fatty acids must first be activated to their acyl-CoA esters in the cytoplasm. scirp.orgencyclopedia.pub Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then converts these long-chain acyl-CoAs into acylcarnitines. mdpi.commhmedical.comencyclopedia.pub These acylcarnitines are subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT or SLC25A20). mdpi.commhmedical.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation pathway. mdpi.commhmedical.comencyclopedia.pub

The peroxisomal enzyme carnitine O-octanoyltransferase (CROT) is involved in the transport of medium- and long-chain acyl-CoA out of peroxisomes by converting them to acyl-L-carnitines. nih.gov While the L-enantiomer, O-octanoyl-L-carnitine, is the active form in these transport processes, studies using the D-enantiomer, O-octanoyl-D-carnitine, have been instrumental in elucidating the mechanisms of the carnitine shuttle. sigmaaldrich.comresearchgate.net For instance, research has shown that this compound was not effective in increasing the outer mitochondrial membrane's permeability for ADP when its oxidation was prevented, suggesting that the transport and subsequent oxidation of the L-isoform are required for this effect. researchgate.net

Role in Lipid Metabolism and Acyl-CoA Homeostasis

This compound and its physiologically active L-isoform are integral to the broader landscape of lipid metabolism and the maintenance of acyl-CoA homeostasis within the cell. The balance between free coenzyme A (CoA) and its acylated forms (acyl-CoAs) is critical for the regulation of numerous metabolic pathways. bevital.no

Buffering of Mitochondrial Acyl-CoA Pools

The carnitine system, including enzymes like carnitine O-acetyltransferase (CRAT) and CROT, plays a crucial role in buffering the mitochondrial acyl-CoA pool. mdpi.com By converting acyl-CoAs to acylcarnitines, these enzymes prevent the accumulation of acyl-CoA esters, which can be toxic and inhibit key metabolic processes. mdpi.com This buffering action helps to maintain a ready supply of free Coenzyme A (CoASH), which is essential for the continued operation of pathways like the citric acid cycle and fatty acid β-oxidation. bevital.no

The formation of acylcarnitines, such as octanoylcarnitine, serves as a mechanism to manage the size of the mitochondrial acyl-CoA pool and to remove poorly metabolized acyl-CoAs from the mitochondria. vt.edu This process is vital for preserving cellular metabolic function, especially under conditions of high fatty acid influx.

Inter-organellar Acyl Group Transfer Dynamics

The transfer of acyl groups between different cellular compartments is a dynamic process essential for metabolic integration. Peroxisomes, for example, shorten very-long-chain fatty acids, producing medium-chain acyl-CoAs like octanoyl-CoA. researchgate.net The enzyme CROT facilitates the conversion of these peroxisomally-generated acyl-CoAs into acylcarnitines, which can then be transported to the mitochondria for complete oxidation. nih.govscirp.orgresearchgate.net This inter-organellar transfer prevents the accumulation of intermediate metabolites in one organelle and ensures their efficient utilization in another.

Studies have shown that altering the activity of CROT can impact the levels of medium-chain and very-long-chain fatty acids within the cell, demonstrating its role in controlling the flow of acyl groups from the peroxisome. researchgate.net The use of compounds like this compound in research helps to probe the specificity and dynamics of these transport systems.

Contribution to Cellular Metabolic Flexibility in Experimental Systems

Metabolic flexibility is the capacity of a cell or organism to adapt its fuel source preference in response to changes in nutrient availability and energy demand. nih.gov The ability to switch between carbohydrate and fatty acid oxidation is a hallmark of metabolic health. nih.gov

The carnitine shuttle and the enzymes involved, such as CRAT and CPT, are central to this flexibility. mdpi.comvt.edu By facilitating the transport and oxidation of fatty acids, the carnitine system allows cells to utilize fat for energy when glucose is scarce. vt.edu The regulation of CPT1 by molecules like malonyl-CoA, which is linked to glucose metabolism, provides a key control point for this fuel switching. mhmedical.comvt.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C15H30NO4 | caymanchem.com |

| Molecular Weight | 287.40 g/mol | sigmaaldrich.com |

| Synonyms | Octanoylcarnitine, D- | ontosight.ai |

| CAS Number | 96999-03-0 | ontosight.ai |

| Appearance | Crystalline solid | caymanchem.com |

| Solubility | Soluble in DMF, DMSO, and Ethanol | glpbio.comcaymanchem.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| InChI Key | CXTATJFJDMJMIY-CYBMUJFWSA-N | sigmaaldrich.comhmdb.ca |

Table 2: Key Enzymes and Transporters in O-Octanoylcarnitine Metabolism

| Enzyme/Transporter | Cellular Location | Function | Source |

|---|---|---|---|

| Carnitine O-octanoyltransferase (CROT) | Peroxisomes | Converts medium-chain acyl-CoAs to acylcarnitines for transport out of the peroxisome. | nih.govresearchgate.netmdpi.com |

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to acylcarnitines for transport into the mitochondria. | mdpi.commhmedical.comencyclopedia.pub |

| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix and free carnitine out. | mdpi.commhmedical.com |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix side) | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. | mdpi.commhmedical.comencyclopedia.pub |

| Carnitine O-acetyltransferase (CRAT) | Mitochondria, Peroxisomes, Cytosol | Reversibly transfers acetyl and other short-chain acyl groups between CoA and carnitine. | mdpi.com |

Regulation of Gene Expression and Molecular Mechanisms in Research Models

While direct binding of this compound to transcription factors or DNA has not been extensively documented, its role as a key intermediate in fatty acid metabolism places it at the center of molecular mechanisms that indirectly influence gene expression. The regulation of its synthesis and degradation by the enzyme Carnitine O-octanoyltransferase (CROT) has profound effects on cellular metabolic pathways, which in turn modulate gene expression profiles in various research models. nih.govresearchgate.net

The primary molecular mechanism involving O-octanoylcarnitine is its role in the transport of medium-chain fatty acids from peroxisomes to mitochondria for subsequent β-oxidation. nih.govresearchgate.net CROT catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, forming O-octanoylcarnitine. researchgate.netcas.cz This process is critical for maintaining the balance of fatty acid metabolism between these two organelles. Alterations in CROT activity, and consequently in the levels of O-octanoylcarnitine and its related metabolites, have been shown to trigger signaling cascades that lead to changes in gene expression.

In research models using human coronary artery smooth muscle cells, an increase in CROT activity and subsequent fatty acid metabolism has been linked to vascular calcification. nih.gov Unbiased quantitative proteomics and pathway network analysis identified CROT as a key factor in this process. nih.gov Silencing of CROT in these cells led to an increase in free fatty acids, including the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.gov EPA is known to have anti-inflammatory properties and can inhibit osteogenic differentiation of smooth muscle cells, in part through its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. nih.govmdpi.com

Studies in hepatic cell models (HepG2) have further elucidated the role of the CROT-mediated pathway in gene regulation. Overexpression of CROT in these cells resulted in a decrease in the levels of medium-chain and very-long-chain fatty acids. This was accompanied by an increase in the messenger RNA (mRNA) levels of enzymes involved in peroxisomal β-oxidation, suggesting a feedback mechanism where the products of CROT activity can influence the expression of genes involved in their own metabolic pathway. researchgate.net Conversely, a decrease in CROT activity had the opposite effect. researchgate.net

Furthermore, research in glioma cell lines (U87MG) has highlighted the importance of CROT in acetyl-CoA metabolism, especially under glucose-limited conditions. nih.gov CROT was identified as a key enzyme in the conversion of exogenous acetyl-L-carnitine to acetyl-CoA, a vital molecule for both energy production and as a substrate for histone acetylation—an epigenetic modification that plays a crucial role in regulating gene expression. nih.govmdpi.com

The following table summarizes the observed effects of modulating CROT activity on metabolite levels and gene expression in different research models.

| Research Model | CROT Modulation | Effect on Metabolite Levels | Effect on Gene/Protein Expression | Associated Cellular Process | Reference |

| Human Coronary Artery Smooth Muscle Cells | siRNA-mediated silencing | Increased free fatty acids (including EPA) | - | Inhibition of fibrocalcific response | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | Increased CROT | - | Increased immunoreactive CROT near calcified regions | Vascular calcification | nih.gov |

| HepG2 Human Liver Cells | Overexpression | Decreased medium and very-long-chain fatty acids | Increased mRNA of peroxisomal β-oxidation enzymes | Regulation of fatty acid metabolism | researchgate.net |

| HepG2 Human Liver Cells | Gene silencing | Increased long-chain fatty acids | - | Regulation of fatty acid metabolism | researchgate.net |

| Crot deficient (-/-) mice | Genetic knockout | Increased omega-3 fatty acids (EPA, DPA, DHA) in liver and plasma | CROT protein absent | Altered lipid metabolism | frontiersin.org |

| U87MG Glioma Cells | CRISPR-Cas9 knockout | Reduced whole-cell acetyl-CoA and palmitate labeling from ¹³C₂-LAC | - | Impaired assimilation of exogenous acetyl-L-carnitine | nih.gov |

These findings collectively indicate that while this compound may not be a direct regulator of gene expression, its concentration, as controlled by CROT, is a critical factor in metabolic pathways that generate signaling molecules and substrates for epigenetic modifications, thereby indirectly influencing gene transcription and cellular function.

Investigative Research Contexts and Biological Implications in Model Systems

Studies in In Vitro Cellular Models

Impact on Specific Cell Lines (e.g., Vascular Smooth Muscle Cells, Hepatocytes)

The investigation of O-octanoyl-D-carnitine's metabolic pathways has provided significant insights through the use of specific in vitro cell lines, particularly vascular smooth muscle cells and hepatocytes. Research has often focused on the enzyme carnitine O-octanoyltransferase (CROT), which is pivotal in the metabolism of medium-chain fatty acids like octanoic acid, the fatty acid component of this compound.

In studies involving primary human coronary artery smooth muscle cells (SMCs), an unbiased quantitative proteomics analysis identified an increase in CROT in calcifying cells. nih.gov Further immunofluorescence analysis showed significant colocalization of CROT with α-smooth muscle cell actin in calcified human artery tissues, confirming elevated CROT levels in calcifying SMCs. nih.gov When CROT was inhibited in these cells, a reduction in the fibrocalcific response was observed, suggesting a role for this metabolic pathway in the process of vascular calcification. nih.gov

In the context of liver cells, the HepG2 human liver cell line has been utilized to understand the role of CROT in fatty acid metabolism. Overexpression of CROT in these cells led to a decrease in long-chain fatty acids, whereas gene silencing of CROT resulted in an increase in these fatty acids. nih.gov This demonstrates a direct link between the activity of this enzyme and the regulation of fatty acid levels within hepatocytes.

Cellular Responses to Modulations of this compound Metabolism

Modulating the metabolic pathways involving this compound, primarily through the manipulation of the enzyme CROT, elicits distinct cellular responses. In human smooth muscle cells, silencing CROT with siRNA not only reduced their calcification potential but also led to an increase in free fatty acids. nih.govnih.gov A more detailed lipidomics analysis revealed that this increase was selective, with a notable rise in the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.govnih.gov

| Cell Line | Modulation of CROT | Observed Cellular Response |

| Human Coronary Artery Smooth Muscle Cells | Inhibition/Silencing | Reduced fibrocalcific response; Increased free fatty acids (specifically EPA) nih.gov |

| HepG2 Human Liver Cells | Overexpression | Decreased intracellular medium-chain and very long-chain fatty acids researchgate.net |

| HepG2 Human Liver Cells | Knockdown/Silencing | Increased intracellular medium-chain fatty acids nih.govresearchgate.net |

Research in Animal Models

Insights from Genetically Modified Organisms (e.g., CROT-deficient mice)

The use of genetically modified animal models, particularly CROT-deficient mice, has been instrumental in elucidating the systemic biological implications of altered this compound metabolism. In a model of atherosclerosis using low-density lipoprotein receptor-deficient (Ldlr-/-) mice, systemic genetic deletion of CROT led to a reduction in calcification in the carotid artery and aortic arch. nih.govfrontiersin.org This anti-calcification effect was observed to be independent of the circulating lipid profile and had no impact on normal bone development. nih.govfrontiersin.org

These findings from CROT-deficient mice suggest a significant role for the metabolic pathway involving this compound in the pathophysiology of vascular calcification. The research highlights that targeted disruption of this enzyme can have protective effects against the progression of atherosclerotic calcification in a preclinical model.

Metabolomic Profiling in Animal Tissues and Biofluids

Metabolomic analyses of tissues and biofluids from CROT-deficient mice have provided a more detailed picture of the biochemical consequences of disrupting this compound metabolism. In normolipidemic CROT-deficient (Crot−/−) mice, LC-MS-based metabolomics of liver and plasma samples revealed significant alterations in fatty acid profiles. frontiersin.orgresearchgate.net

Specifically, the levels of omega-3 fatty acids such as eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA) were found to be higher in the liver of both Crot−/− and Crot+/− mice compared to wild-type (Crot+/+) mice. frontiersin.orgresearchgate.net In the plasma, EPA levels were also elevated in Crot−/− mice. frontiersin.orgresearchgate.net Furthermore, the analysis identified increased levels of the anti-inflammatory dicarboxylic acids, tetradecanedioic acid and azelaic acid, in the plasma of CROT-deficient mice. frontiersin.orgresearchgate.netnih.gov

A targeted mass spectrometry analysis of liver and plasma from these mice also showed a tendency for decreased L-carnitine and octanoylcarnitine (B1202733) in the liver of CROT-deficient mice, while plasma L-carnitine levels remained unchanged. frontiersin.org

| Analyte | Tissue/Biofluid | Change in CROT-deficient Mice |

| Eicosapentaenoic acid (EPA) | Liver & Plasma | Increased frontiersin.orgresearchgate.net |

| Docosapentaenoic acid (DPA) | Liver | Increased frontiersin.orgresearchgate.net |

| Docosahexaenoic acid (DHA) | Liver | Increased frontiersin.orgresearchgate.net |

| Tetradecanedioic acid | Plasma | Increased frontiersin.orgresearchgate.netnih.gov |

| Azelaic acid | Plasma | Increased frontiersin.orgresearchgate.netnih.gov |

| L-carnitine | Liver | Decreased tendency frontiersin.org |

| Octanoylcarnitine | Liver | Decreased tendency frontiersin.org |

Involvement in Specific Research Phenotypes in Model Systems

The research in both in vitro and in vivo model systems points towards the involvement of the metabolic pathway of this compound in specific and significant biological phenotypes. The most prominent of these is vascular calcification. The increased expression of CROT in calcifying vascular smooth muscle cells and the reduction of calcification following CROT inhibition in vitro and in CROT-deficient mice strongly implicate this pathway in the pathogenesis of this condition. nih.govnih.govfrontiersin.org

Furthermore, the modulation of this pathway has been linked to alterations in cellular lipid metabolism, particularly affecting the levels of various fatty acids. nih.govresearchgate.net The observed increase in anti-inflammatory omega-3 fatty acids in CROT-deficient mice suggests a potential mechanism for the anti-calcification effects of CROT suppression. frontiersin.orgresearchgate.netnih.gov This highlights a connection between medium-chain fatty acid metabolism and inflammatory processes within the vascular system.

Mechanistic Studies in Vascular Calcification Models

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in blood vessels, is an actively regulated process similar to bone formation and is associated with significant cardiovascular risk. nih.gov Research in model systems has identified novel molecular players in this process, with a particular focus on the role of fatty acid metabolism.

An unbiased quantitative proteomics analysis of calcifying primary human coronary artery smooth muscle cells (SMCs) identified Carnitine O-octanoyltransferase (CROT) as a key contributing factor. nih.govahajournals.org CROT levels were found to be elevated in calcifying human vascular cells and tissues, particularly near calcified regions in human carotid artery atherosclerotic plaques. nih.govahajournals.org CROT is a peroxisomal enzyme that facilitates the transport of medium- and long-chain fatty acids out of peroxisomes by converting acyl-CoAs to acyl-L-carnitines. nih.govfrontiersin.org

Mechanistic studies using in vitro and in vivo models have elucidated the role of CROT in vascular calcification. In calcifying human SMCs, silencing CROT with siRNA or inhibiting its enzymatic activity through a point mutation (histidine 327 to alanine) reduced the fibrocalcific response. nih.govahajournals.org This suggests that CROT's enzymatic activity is crucial for promoting calcification. Furthermore, CROT inhibition was shown to suppress the secretion of type 1 collagen, a key component of the extracellular matrix that contributes to the calcific phenotype. nih.gov

Mitochondrial dysfunction is also implicated in the pathogenesis of vascular calcification. nih.gov Studies have shown that CROT inhibition can restore mitochondrial proteome alterations and suppress mitochondrial fragmentation in calcifying SMCs. nih.gov This indicates a link between CROT-mediated fatty acid metabolism and mitochondrial health in the context of vascular calcification.

Lipidomics analysis of SMCs treated with CROT siRNA revealed an increase in eicosapentaenoic acid (EPA), an omega-3 fatty acid known to have vasoprotective effects and potentially inhibit vascular calcification. nih.govahajournals.org This finding suggests that CROT may promote vascular calcification by altering the cellular fatty acid profile, specifically by reducing the levels of beneficial fatty acids like EPA. In vivo studies using CRISPR/Cas9-mediated Crot deficiency in low-density lipoprotein receptor-deficient mice further validated these findings, showing reduced aortic and carotid artery calcification. nih.gov

Table 1: Key Findings from Mechanistic Studies of CROT in Vascular Calcification

| Finding | Model System | Implication | Reference |

| Increased CROT expression | Calcifying human coronary artery smooth muscle cells; Human carotid artery atherosclerotic plaques | CROT is associated with vascular calcification. | nih.govahajournals.org |

| Reduced fibrocalcific response | Calcifying human coronary artery smooth muscle cells | CROT's enzymatic activity is a driver of calcification. | nih.govahajournals.org |

| Suppressed mitochondrial fragmentation | Calcifying human coronary artery smooth muscle cells | CROT contributes to mitochondrial dysfunction in calcification. | nih.gov |

| Increased eicosapentaenoic acid (EPA) | Human smooth muscle cells | CROT inhibition may have anti-calcific effects by increasing beneficial fatty acids. | nih.govahajournals.org |

| Reduced aortic and carotid artery calcification | Low-density lipoprotein receptor-deficient mice | CROT is a valid in vivo target for inhibiting vascular calcification. | nih.gov |

Role in Oocyte and Embryo Bioenergetics Research

The bioenergetics of oocytes and early embryos are critical for their developmental competence, with mitochondria playing a central role in meeting the high energy demands of these processes. researchgate.netnih.gov Fatty acid β-oxidation is a key energy source, and the transport of fatty acids into the mitochondria for oxidation is dependent on the carnitine shuttle. researchgate.netnih.gov Acylcarnitines, including this compound, are thus integral to the metabolic processes that fuel oocyte maturation and embryo development.

Research has shown that the levels of certain carnitines are altered in follicular fluid from women with polycystic ovary syndrome (PCOS), which may contribute to compromised mitochondrial function and reduced oocyte competence. nih.gov A study on granulosa cells from overweight/obese IVF patients indicated higher utilization of the medium-chain fatty acid octanoyl-l-carnitine and increased mitochondrial metabolic activity. nih.gov This suggests that alterations in fatty acid metabolism, reflected by changes in acylcarnitine levels, are associated with reproductive health.

In vitro studies have demonstrated that supplementing culture media with L-carnitine can enhance the developmental competence of oocytes and embryos in various species. nih.gov These benefits are attributed to several mechanisms, including the promotion of β-oxidation, antioxidant effects, and protection against apoptosis. nih.gov For instance, L-carnitine supplementation has been shown to improve the quality of in vitro produced embryos in bovine models and is associated with higher implantation and pregnancy rates in humans. nih.gov

The profile of acylcarnitine esters in follicular fluid has been investigated as a potential biomarker of oocyte and embryo quality. nih.gov In one study, while the concentrations of free carnitine and short-chain acylcarnitines in follicular fluid were similar to those in maternal serum, the levels of medium- and long-chain acylcarnitine esters were significantly lower. nih.gov This suggests active uptake and utilization of these fatty acids by the developing oocyte. Furthermore, a reduction in total carnitine, free carnitine, and acylcarnitine levels in both serum and follicular fluid was observed in patients with a higher number of oocytes and embryos, indicating an increased demand and consumption of carnitines in those with better reproductive potential. nih.gov

Table 2: Role of Acylcarnitines in Oocyte and Embryo Bioenergetics

| Observation | Research Context | Significance | Reference |

| Altered carnitine levels in follicular fluid | Polycystic Ovary Syndrome (PCOS) | May indicate compromised mitochondrial function and oocyte competence. | nih.gov |

| Higher utilization of octanoyl-l-carnitine | Granulosa cells from overweight/obese IVF patients | Suggests a link between medium-chain fatty acid metabolism and reproductive health. | nih.gov |

| Lower levels of medium- and long-chain acylcarnitines in follicular fluid compared to serum | Patients undergoing IVF | Indicates active uptake and utilization of these fatty acids by the oocyte-cumulus complex. | nih.gov |

| Reduced carnitine and acylcarnitine levels in patients with higher oocyte/embryo numbers | Patients undergoing IVF | Suggests increased carnitine consumption is associated with better reproductive outcomes. | nih.gov |

Implications in Metabolic Dysregulation Studies using Animal and Cellular Models

Acylcarnitines are important intermediates in fatty acid metabolism, and their accumulation can be indicative of mitochondrial dysfunction and metabolic dysregulation. nih.gov Animal and cellular models are extensively used to investigate the role of specific acylcarnitines, such as this compound, in various metabolic disorders.

In studies of metabolic dysregulation, alterations in acylcarnitine profiles are often observed. For example, in ovariectomized mice, which are a model for postmenopausal metabolic changes, supplementation with estradiol (B170435) benzoate (B1203000) was found to significantly increase cecal acylcarnitine content while decreasing serum acylcarnitine levels. asm.org This suggests a complex interplay between hormones, gut microbiota, and carnitine metabolism that can impact host lipid metabolism. asm.org The accumulation of acylcarnitines in serum and tissues is a diagnostic marker for mitochondrial fatty acid oxidation disorders. asm.org

Cellular models have been instrumental in dissecting the enzymatic pathways involved in acylcarnitine metabolism. For instance, in glucose-limited U87MG glioma cells, exogenous acetyl-L-carnitine was shown to be a more robust contributor to intracellular acetyl-CoA pools than β-hydroxybutyrate, a primary ketone body. nih.gov This study also identified carnitine octanoyltransferase (CROT), rather than the expected carnitine acetyltransferase (CRAT), as the key enzyme for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting a role for peroxisomes in this process. nih.gov

Further studies in hepatic cells have shown that modulating CROT activity has a direct impact on fatty acid metabolism. researchgate.net Overexpression of CROT led to a decrease in cellular levels of medium-chain and very-long-chain fatty acids, while knocking down CROT had the opposite effect. researchgate.net These findings suggest that CROT activity can control the peroxisomal oxidative pathway by regulating the amount of medium-chain acyls. researchgate.net

Animal models of neurodegenerative diseases have also pointed to the significance of carnitine-dependent metabolic pathways. In experimental models of multiple sclerosis, amyotrophic lateral sclerosis (ALS), and Parkinson's disease, a metabolic shift from glucose to lipid metabolism has been implicated in disease progression. nih.govnih.gov Downregulating lipid metabolism by inhibiting carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation, was shown to reverse or slow down disease progression in these models. nih.govnih.gov

Table 3: Implications of Acylcarnitine Metabolism in Dysregulation Models

| Model System | Key Finding | Implication | Reference |

| Ovariectomized mice | Estradiol benzoate altered cecal and serum acylcarnitine levels. | Hormonal changes can impact acylcarnitine homeostasis and lipid metabolism. | asm.org |

| U87MG glioma cells | CROT is key for assimilating exogenous acetyl-L-carnitine into acetyl-CoA. | Highlights a peroxisomal pathway for acetyl-CoA supply in glucose-starved cells. | nih.gov |

| Hepatic cells (HepG2) | CROT overexpression decreased medium- and very-long-chain fatty acids. | CROT activity regulates peroxisomal fatty acid oxidation. | researchgate.net |

| Animal models of neurodegenerative diseases | Inhibition of CPT1 slowed disease progression. | Dysregulation of fatty acid oxidation is implicated in neurodegeneration. | nih.govnih.gov |

Bacterial Metabolism and Transport of Acylcarnitines

Bacteria can utilize carnitine and its acylated derivatives as a source of carbon, nitrogen, and energy, and also as osmoprotectants to survive in high-salt environments. nih.govoup.com The metabolism and transport of these compounds vary among different bacterial species.

Several bacteria, including Pseudomonas species, can aerobically degrade L-carnitine. oup.com The initial step in this catabolic pathway is the oxidation of L-carnitine to 3-dehydrocarnitine (B1234330) by L-carnitine dehydrogenase. oup.comoup.com In contrast, Acinetobacter species metabolize the carbon backbone of L-carnitine, leading to the formation of trimethylamine. oup.com Some intestinal bacteria can convert carnitine to trimethylamine, which is then oxidized in the liver to trimethylamine-N-oxide (TMAO), a proatherogenic molecule. nih.gov

Under anaerobic conditions, bacteria such as Escherichia coli metabolize L-carnitine to γ-butyrobetaine via a two-step process involving L-carnitine dehydratase and crotonobetaine reductase. oup.com E. coli also possesses a carnitine racemase that can convert D-carnitine to L-carnitine, allowing for the utilization of the non-physiological stereoisomer. nih.govoup.com

The transport of carnitine and acylcarnitines into the bacterial cell is mediated by specific transporter systems. In E. coli, the CaiT transporter functions as a carnitine/crotonobetaine/γ-butyrobetaine antiporter. researchgate.net Other transporters, such as ProU and ProP, are involved in the uptake of carnitine as an osmoprotectant under osmotic stress. researchgate.net In Listeria monocytogenes, the OpuC ABC transporter is crucial for carnitine import, which aids in the bacterium's survival and virulence in the host. nih.gov

The degradation of O-acylcarnitines can also serve as an indirect way for bacteria to acquire intracellular carnitine. nih.gov For instance, Pseudomonas aeruginosa can hydrolyze acylcarnitines to liberate carnitine, which can then be used as a nutrient source or osmoprotectant. semanticscholar.org

Table 4: Bacterial Metabolism and Transport of Carnitine/Acylcarnitines

| Bacterium | Metabolic Pathway/Transporter | Function | Reference |

| Pseudomonas spp. | L-carnitine dehydrogenase | Aerobic degradation of L-carnitine for carbon and nitrogen. | oup.com |

| Acinetobacter spp. | - | Degradation of the carbon backbone of L-carnitine to trimethylamine. | oup.com |

| Escherichia coli | L-carnitine dehydratase, crotonobetaine reductase, carnitine racemase, CaiT transporter | Anaerobic metabolism of carnitine to γ-butyrobetaine; transport of carnitine. | oup.comresearchgate.net |

| Listeria monocytogenes | OpuC ABC transporter | Import of carnitine for osmoprotection and virulence. | nih.gov |

| Pseudomonas aeruginosa | - | Hydrolysis of acylcarnitines to carnitine. | semanticscholar.org |

Advanced Methodologies for O Octanoyl D Carnitine Research

Chromatographic and Spectrometric Techniques for Quantification

The precise measurement of O-octanoyl-D-carnitine and other acylcarnitines in biological matrices is fundamental for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique in this field.

HPLC-MS/MS is a powerful and widely used method for the quantification of acylcarnitines, including this compound. nih.gov This technique offers high sensitivity and specificity, allowing for the detection and measurement of low concentrations of these compounds in complex biological samples like plasma and dried blood spots. nih.govnih.gov The methodology typically involves a butylation step to derivatize the carnitine and acylcarnitines, followed by separation using HPLC and detection by MS/MS. nih.gov The use of precursor ion scans and multiple reaction monitoring (MRM) enhances the specificity of detection. nih.gov

One of the significant advantages of HPLC-MS/MS is its ability to separate isomers, which can be a limitation in other mass spectrometry-based methods. oup.com For instance, a study detailed an HPLC-MS/MS method capable of quantifying 56 different acylcarnitine species, highlighting its utility in diagnosing inherited metabolic disorders. nih.gov The chromatographic separation is often achieved using a C18 column with a gradient elution program. nih.gov

Table 1: HPLC-MS/MS Parameters for Acylcarnitine Analysis

| Parameter | Description |

|---|---|

| Column | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) nih.gov |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water nih.gov |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile (B52724) nih.gov |

| Detection Mode | Scheduled Multiple Reaction Monitoring (MRM) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) represents an advancement in the analysis of metabolites, including acylcarnitines. UPLC systems utilize smaller particle size columns, leading to higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. A UPLC-MS/MS method has been developed for the simultaneous separation and quantification of 48 acylcarnitines in dried blood spots and plasma, serving as a valuable second-tier test in newborn screening. researchgate.net This method demonstrates excellent performance with correlation coefficients of calibration curves ranging from 0.990 to 0.999 and low limits of detection and quantification. researchgate.net

QTOF-MS provides high mass accuracy and resolution, which is beneficial for the identification and structural elucidation of unknown compounds. mdpi.com This capability is particularly useful in metabolomics studies where comprehensive profiling of metabolites is required. mdpi.com

Stable isotope dilution mass spectrometry is a highly accurate method for the quantification of endogenous compounds, including this compound. This approach involves adding a known amount of a stable isotope-labeled internal standard (e.g., d3-octanoyl-L-carnitine) to the sample. bevital.nolumiprobe.com The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for precise quantification that corrects for variations in sample preparation and instrument response. nih.gov

This technique is frequently employed in newborn screening for metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of octanoylcarnitine (B1202733) are a key diagnostic marker. nih.gov The use of deuterated analogues of acylcarnitines as internal standards is a common practice in these assays. bevital.no

Table 2: Common Stable Isotope-Labeled Internal Standards for Acylcarnitine Analysis

| Internal Standard | Application |

|---|---|

| d3-octanoyl-carnitine | Quantification of octanoylcarnitine nih.govbevital.no |

| d9-carnitine | Quantification of free carnitine nih.gov |

| d3-acetyl-carnitine | Quantification of acetylcarnitine nih.gov |

Molecular and Biochemical Assays for Enzyme Activity and Regulation

The synthesis and degradation of this compound are governed by the activity of carnitine acyltransferases. Assays to measure the activity of these enzymes are crucial for understanding the metabolic pathways involving this compound. Carnitine octanoyltransferase (CROT) is a key enzyme that catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine to form L-octanoylcarnitine. enzyme-database.org

Enzyme activity assays for CROT typically involve incubating the purified enzyme or cell lysates with substrates like octanoyl-CoA and L-carnitine. nih.gov The reaction progress can be monitored by measuring the formation of the product or the disappearance of the substrate. One common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the coenzyme A (CoA) released during the reaction to produce a colored product that can be measured spectrophotometrically. nih.gov

Studies have identified carnitine octanoyltransferase as a key enzyme in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting its role in cellular metabolism. nih.gov Furthermore, research has implicated CROT in vascular calcification by promoting fatty acid metabolism and mitochondrial dysfunction. nih.gov

Cellular and Subcellular Fractionation Techniques for Localization Studies

Determining the cellular and subcellular location of this compound and the enzymes involved in its metabolism is essential for understanding its physiological function. Techniques such as differential centrifugation and density gradient centrifugation are used to separate different cellular organelles, such as mitochondria and peroxisomes.

Research has shown that carnitine octanoyltransferase is predominantly a peroxisomal enzyme. nih.gov However, the broader family of carnitine acyltransferases, including carnitine acetyltransferase (CRAT) and carnitine palmitoyltransferase (CPT), are found in mitochondria. nih.gov The localization of these enzymes is critical for their role in transporting fatty acids across mitochondrial membranes for β-oxidation. nih.gov

Furthermore, studies on the organic cation/carnitine transporter, OCTN1, have revealed its novel localization to mitochondria. nih.gov This was demonstrated through the use of GFP- and RFP-human OCTN1 cDNA constructs and confocal fluorescent microscopy, which showed co-localization with mitochondrial markers. nih.gov

Computational and In Silico Modeling for Mechanistic Understanding

Computational and in silico modeling approaches are increasingly being used to gain a deeper understanding of the molecular mechanisms underlying the function of proteins involved in this compound metabolism and transport. Homology modeling can be used to generate three-dimensional structures of proteins for which experimental structures are not available. ekb.eg

Molecular docking simulations can then be employed to predict how ligands, such as this compound or inhibitors, bind to these proteins. ekb.eg For instance, docking studies on peroxisomal carnitine octanoyltransferase have been used to investigate its interaction with inhibitors like malonyl-CoA. ekb.eg These studies can help in identifying key amino acid residues involved in substrate binding and catalysis. ekb.eg

Molecular dynamics simulations can provide insights into the dynamic behavior of these protein-ligand complexes over time, helping to understand the stability of the interactions. wjarr.com Such in silico approaches have been applied to study the human mitochondrial carnitine/acylcarnitine carrier (SLC25A20) to understand its structural dynamics and substrate recognition determinants. uniroma3.it Similarly, in silico methods have been used to investigate the substrate recognition mechanism of the OCTN1 transporter. nih.gov

Future Research Directions and Unexplored Avenues

Elucidating Novel Enzymatic Partners and Metabolic Shunts

While the canonical carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), is well-established for long-chain fatty acids, the specific enzymatic interactions and metabolic routing of O-octanoyl-D-carnitine are areas ripe for discovery. A key enzyme of interest is Carnitine O-octanoyltransferase (CROT) . nih.govnih.gov This peroxisomal enzyme is crucial for the transport of medium and long-chain acyl-CoAs out of the peroxisome for subsequent metabolism in the mitochondria. nih.gov Research has demonstrated that CROT facilitates the reversible transesterification between acyl-CoA and L-carnitine, and its activity can influence the intracellular levels of fatty acids. nih.gov Future studies should aim to identify novel regulatory partners of CROT and other potential carnitine acyltransferases that exhibit a high affinity for octanoyl-CoA.

Further investigation into metabolic shunts is also warranted. The interplay between peroxisomal and mitochondrial fatty acid oxidation is a critical area of metabolic regulation. This compound, as a product of CROT activity, represents a key metabolite in the communication between these organelles. Unraveling the factors that govern the flux of octanoyl groups between peroxisomes and mitochondria, and how this is altered in different metabolic states, will be a significant step forward.

Investigation of Epigenetic and Signaling Roles in Research Models

The influence of metabolic intermediates on epigenetic modifications and cellular signaling is a rapidly emerging field. While direct evidence for this compound is still developing, related research provides a strong rationale for its investigation in these areas. The carnitine shuttle is intrinsically linked to the cellular pool of acetyl-CoA, the universal acetyl group donor for histone acetylation. biorxiv.orgfrontiersin.orgmdpi.com By influencing the availability of acetyl-CoA derived from fatty acid oxidation, the metabolism of this compound could indirectly impact histone acetylation and, consequently, gene expression. Studies have shown that fatty acids can be a major carbon source for histone acetylation, and treatment of cells with octanoate, the fatty acid component of this compound, can lead to increased histone acetylation and changes in gene expression related to lipid metabolism. nih.gov

Future research should employ advanced techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) and quantitative proteomics to directly assess changes in histone modifications in response to varying levels of this compound in relevant research models. Furthermore, the potential for this compound to act as a signaling molecule itself, perhaps by allosterically regulating protein function or interacting with cell surface receptors, remains a largely unexplored and exciting avenue of research.

Development of Research Tools and Probes Targeting this compound Pathways

Advancing our understanding of this compound requires the development of sophisticated research tools and probes. Currently, isotopically labeled analogs, such as Octanoyl-L-carnitine-d3 , serve as essential internal standards for accurate quantification in mass spectrometry-based metabolomics studies. plos.org These tools are critical for obtaining reliable data on the abundance of this compound in various biological samples.

However, there is a pressing need for the development of novel probes to study the dynamic processes involving this molecule in living systems. The creation of fluorescently tagged analogs of this compound could enable real-time imaging of its subcellular localization and transport. While fluorescent fatty acid analogs are available and can be used to synthesize fluorescent phospholipids, the direct synthesis of fluorescent acylcarnitines remains a challenge to be addressed. thermofisher.com Additionally, the design of specific chemical probes, such as conformationally rigid carnitine analogs or active-site probes for carnitine acyltransferases, will be invaluable for dissecting the function of enzymes like CROT and for identifying novel protein interactors. nih.govgrantome.com The "in vitro probe acylcarnitine (IVP) assay" is another tool that allows for the analysis of intracellular acylcarnitines to diagnose metabolic disorders and could be adapted for more fundamental research purposes. nih.govresearchgate.net

| Research Tool/Probe | Application |

| Isotopically Labeled O-octanoyl-carnitine | Internal standard for mass spectrometry |

| Fluorescently Tagged O-octanoyl-carnitine (Future Development) | Real-time imaging of subcellular localization and transport |

| Conformationally Rigid Carnitine Analogs | Probes for studying carnitine acyltransferase conformation and function |

| Active-Site Probes for Carnitine Acyltransferases | Identification and characterization of enzyme active sites |

| In Vitro Probe Acylcarnitine (IVP) Assay | Analysis of intracellular acylcarnitine profiles |

Integration with Multi-Omics Approaches in Systems Biology Research

A systems-level understanding of this compound's role in health and disease can be achieved through its integration into multi-omics studies. Metabolomics and lipidomics are already powerful tools for profiling acylcarnitines, including this compound, in a variety of biological samples. nih.govnih.govelsevierpure.comnih.govacs.org These approaches have revealed alterations in octanoylcarnitine (B1202733) levels in conditions such as diabetic cardiomyopathy and during physical exercise. nih.govnih.gov

The true potential, however, lies in combining these metabolomic datasets with other omics layers, such as genomics, transcriptomics, and proteomics. For instance, correlating this compound levels with gene expression data (transcriptomics) can reveal regulatory networks that control its synthesis and degradation. Similarly, integrating metabolomic data with proteomic data can identify proteins whose expression or post-translational modifications are influenced by this compound levels. Such multi-omics analyses will be instrumental in constructing comprehensive models of metabolic pathways and identifying novel biomarkers and therapeutic targets. Future studies should focus on applying these integrated approaches to specific disease models and patient cohorts to unravel the complex role of this compound in a systems biology context.

Addressing Remaining Knowledge Gaps in Specific Biological Contexts

Despite progress, significant knowledge gaps persist regarding the function of this compound in specific biological contexts. Its precise roles in different tissues, such as the heart, liver, skeletal muscle, and brain, are not fully understood. nih.gov For example, while D-octanoylcarnitine has been studied for its effects on fatty acid oxidation in the myocardium, its broader physiological and pathological roles in cardiac muscle remain to be elucidated. nih.gov

常见问题

Q. How to ensure transparency and reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., NMR spectra, kinetic assays) in public repositories (e.g., Zenodo) with detailed metadata. Use electronic lab notebooks (ELNs) to document protocols, deviations, and instrument settings. For computational analyses, share code via platforms like GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。